Silver acetylacetonate
Overview
Description
It is a yellowish-green powder that is soluble in organic solvents and is commonly used in various fields of research due to its unique properties.
Mechanism of Action
Target of Action
Silver acetylacetonate, also known as Silver 2,4-pentanedionate or (Pentane-2,4-dionato-O,O’)silver, is a coordination complex derived from the acetylacetonate anion and silver ions . The primary targets of this compound are various biochemical processes where it acts as a precursor for nanoparticle research, polymer science, and catalysis .
Mode of Action
The compound interacts with its targets through the formation of a six-membered chelate ring, which involves both oxygen atoms binding to the silver ion . This interaction results in the formation of silver nanoparticles when the compound is annealed .
Biochemical Pathways
This compound affects several biochemical pathways. It is used as a building block in modern organic synthesis . The compound’s role in these pathways often involves acting as a catalyst in various reactions .
Pharmacokinetics
It is known that the compound has moderate solubility in polymer and organic solvents , which may influence its bioavailability.
Result of Action
The primary result of this compound’s action is the production of silver nanoparticles when the compound is annealed . These nanoparticles have numerous applications in fields such as electronics, optoelectronics, and surface-enhanced Raman spectroscopy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of excess acetylacetone can enhance the electron-transfer reaction between the metal ion and H acac, allowing more of the compound to act as ligands . Additionally, the generation of dust should be avoided as it may impact the compound’s efficacy and stability .
Biochemical Analysis
Biochemical Properties
Silver acetylacetonate plays a significant role in biochemical reactions. It is used as a precursor for nanoparticle research, polymer science, and catalysis . The nature of its bonding and its role as a catalyst in organic syntheses have been extensively studied .
Cellular Effects
For instance, copper acetylacetonate has been reported to generate reactive oxygen species and disrupt mitochondrial membrane potential, leading to apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a six-membered chelate ring, where both oxygen atoms of the acetylacetonate ligand bind to the silver ion . This structure is crucial for its reactivity and regio- and stereoselectivity in various reactions .
Temporal Effects in Laboratory Settings
Metal acetylacetonates are known to be used as building blocks in modern organic synthesis .
Metabolic Pathways
Metal acetylacetonates are known to interact with various enzymes and cofactors in numerous catalyzed reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pentane-2,4-dionato-O,O’)silver typically involves the reaction of silver nitrate with acetylacetone in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol. The general reaction can be represented as follows:
AgNO3+C5H8O2→Ag(C5H7O2)+HNO3
The reaction mixture is stirred at room temperature, and the product is precipitated out by adding water. The precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
In industrial settings, the production of (Pentane-2,4-dionato-O,O’)silver follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(Pentane-2,4-dionato-O,O’)silver undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide.
Reduction: It can be reduced to metallic silver.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under mild conditions
Major Products Formed
Scientific Research Applications
(Pentane-2,4-dionato-O,O’)silver has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of silver nanoparticles and other silver-containing compounds.
Biology: The compound is used in the preparation of antimicrobial agents due to the well-known antimicrobial properties of silver.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of conductive inks and coatings for electronic applications
Comparison with Similar Compounds
Similar Compounds
- Copper acetylacetonate (Cu(acac)2)
- Nickel acetylacetonate (Ni(acac)2)
- Zinc acetylacetonate (Zn(acac)2)
Uniqueness
(Pentane-2,4-dionato-O,O’)silver is unique due to its high solubility in organic solvents and its ability to form stable complexes with various ligands. Its antimicrobial properties also make it distinct from other metal acetylacetonates .
Biological Activity
Silver acetylacetonate (Ag(acac)) is an organometallic compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is a silver source that is soluble in organic solvents. It has been used in various applications, including as a precursor for the synthesis of silver nanoparticles (AgNPs) due to its thermal stability and ability to form complexes with ligands . The compound is recognized for its antimicrobial properties, which are attributed to the bioactive silver ions released upon dissolution.
Antimicrobial Activity
Mechanism of Action
The antimicrobial efficacy of silver compounds, including this compound, primarily stems from the release of silver ions (Ag⁺) in biological environments. These ions interact with bacterial cell membranes, leading to:
- Disruption of Membrane Integrity : Silver ions bind to thiol groups in membrane proteins, causing structural alterations and increased permeability.
- Inhibition of Cellular Respiration : Ag⁺ interferes with enzymes involved in respiration and energy production.
- DNA Interaction : Silver ions can bind to DNA, disrupting replication and transcription processes.
Studies have shown that this compound exhibits significant antibacterial activity against various pathogens, including Acinetobacter baumannii, a critical pathogen identified by the World Health Organization (WHO) .
Case Studies and Experimental Data
-
Efficacy Against Acinetobacter baumannii
A study investigated the antimicrobial activity of silver acetate (related compound) against A. baumannii using the Galleria mellonella larvae model. The results indicated that:Concentration (mg/L) Observed Effect 3.91 No significant growth reduction 7.8 Rapid loss of growth 15.6 Permanent loss of viability -
Biofilm Inhibition
This compound was also evaluated for its ability to inhibit biofilm formation by A. baumannii. Biofilms are critical in chronic infections as they provide a protective environment for bacteria. The study revealed that silver compounds effectively reduced biofilm formation, thereby enhancing their potential as therapeutic agents . -
Synthesis and Characterization of Silver Nanoparticles
Research has highlighted the synthesis of silver nanoparticles using this compound as a precursor. These nanoparticles exhibited enhanced antimicrobial properties compared to their bulk counterparts due to their increased surface area and reactivity .
Properties
CAS No. |
15525-64-1 |
---|---|
Molecular Formula |
C5H7AgO2 |
Molecular Weight |
206.98 g/mol |
IUPAC Name |
silver;pentane-2,4-dione |
InChI |
InChI=1S/C5H7O2.Ag/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1 |
InChI Key |
UEGHNEVWUGTMES-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)O.[Ag] |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.[Ag] |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.[Ag+] |
boiling_point |
225ºC |
melting_point |
100ºC |
Key on ui other cas no. |
15525-64-1 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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